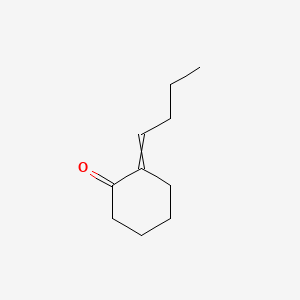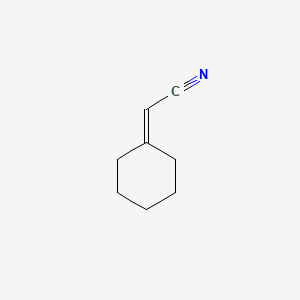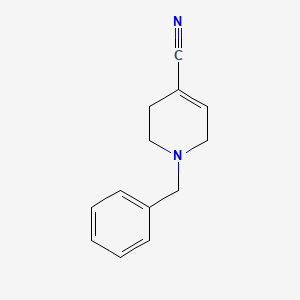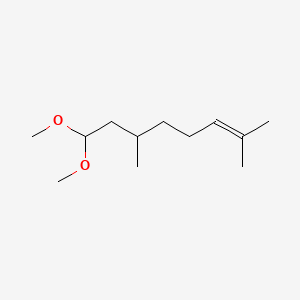![molecular formula C34H26BaN4O8S2 B1615550 barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate CAS No. 5850-87-3](/img/structure/B1615550.png)
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a benzenesulfonic acid group, a naphthalenyl group, and a barium salt, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate typically involves a diazotization reaction followed by coupling with a naphthol derivative. The process begins with the diazotization of 2-methyl-4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxy-1-naphthalenyl under alkaline conditions to form the azo compound. Finally, the compound is treated with barium chloride to precipitate the barium salt .
Industrial Production Methods
In industrial settings, the production process is scaled up using large reactors and precise control of reaction conditions. The diazotization and coupling reactions are carried out in large vessels with continuous monitoring of temperature and pH. The final product is filtered, washed, and dried to obtain the pure barium salt.
Chemical Reactions Analysis
Types of Reactions
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid group.
Major Products Formed
Oxidation: Quinones and sulfonic acid derivatives.
Reduction: Amines and naphthols.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo bond, leading to changes in their activity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, sodium salt (11): Similar structure but with sodium instead of barium.
5-Chloro-2-[(2-hydroxy-1-naphthalenyl)azo]-4-methyl benzenesulfonic acid, barium salt (21): Contains a chlorine atom, leading to different chemical properties.
Uniqueness
The presence of the barium salt in barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate imparts unique solubility and stability characteristics, making it particularly useful in specific industrial applications where these properties are desired.
Properties
CAS No. |
5850-87-3 |
|---|---|
Molecular Formula |
C34H26BaN4O8S2 |
Molecular Weight |
820.1 g/mol |
IUPAC Name |
barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H14N2O4S.Ba/c2*1-11-10-13(7-9-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)6-8-15(17)20;/h2*2-10,20H,1H3,(H,21,22,23);/q;;+2/p-2 |
InChI Key |
DYYWTFWWAKPJGZ-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |
Key on ui other cas no. |
5850-87-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid](/img/structure/B1615468.png)







![2-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B1615482.png)


![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)
![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)
